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molecular formula C8H10ClN3 B8300742 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE

2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE

Cat. No. B8300742
M. Wt: 183.64 g/mol
InChI Key: HFENQNWILFNXSC-UHFFFAOYSA-N
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Patent
US05457200

Procedure details

7 g. 3-Acetyl-2-methylpyrazolo[1,5-a]pyridine (see J. Org. Chem., 42, 443/1977) are dissolved in 140 ml. 6N hydrochloric acid and mixed dropwise at 0° C. with a solution of 5.52 g. sodium nitrite in water. After 2 hours, the ice-bath used for the cooling is removed and the reaction mixture is left to stand overnight at ambient temperature and then adjusted to pH 9. The precipitated nitroso compound (6.4 g.) is filtered off with suction and dissolved in about 150 ml. 2N hydrochloric acid. The nitroso compound is reduced with zinc dust analogously to Example 1.2. The crude product is chromatographed on silica gel with ethyl acetate. The product-containing fractions are evaporated, the residue is dissolved in ethanol and the solution is mixed with ethanolic hydrogen chloride. The precipitate which is obtained after some time is filtered off with suction and dried. There are obtained 3.1 g. (45% of theory) of the title compound; m.p. >275° C.; TLC (silica gel, ethyl acetate/acetone/glacial acetic acid/water 50:25:12.5:12.5 v/v/v/v): Rf =0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:4]1[C:5]([CH3:13])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12)(=O)C.[ClH:14].[N:15]([O-])=O.[Na+]>O>[ClH:14].[NH2:15][C:4]1[C:5]([CH3:13])=[N:6][N:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(=NN2C1C=CC=C2)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed
WAIT
Type
WAIT
Details
the reaction mixture is left
WAIT
Type
WAIT
Details
to stand overnight at ambient temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated nitroso compound (6.4 g.) is filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in about 150 ml
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The product-containing fractions are evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethanol
ADDITION
Type
ADDITION
Details
the solution is mixed with ethanolic hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The precipitate which is obtained after some time
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
There are obtained 3.1 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC=1C(=NN2C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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